

Comparative study of 2-Amino-2-thiazoline hydrochloride and its derivatives' bioactivity

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Compound of Interest

Compound Name: 2-Amino-2-thiazoline hydrochloride

Cat. No.: B1206230

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A Comparative Analysis of the Bioactivity of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer and Antimicrobial Efficacies with Supporting Experimental Data.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.^{[1][2]} Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, most notably anticancer and antimicrobial effects.^{[3][4]} This guide provides a comparative overview of the bioactivity of various 2-aminothiazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Bioactivity: Quantitative Data

The biological efficacy of 2-aminothiazole derivatives is profoundly influenced by the nature and position of their chemical substituents. The following tables summarize the *in vitro* anticancer and antimicrobial activities of selected derivatives from various studies, providing a clear basis for comparison.

Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected 2-Aminothiazole Derivatives.[\[3\]](#)[\[5\]](#)

Compound/Derivative	Cancer Cell Line	IC ₅₀ Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)	HeLa (Cervical Cancer)	1.6 ± 0.8 μM
Compound 20	H1299 (Lung Cancer)	4.89 μM
SHG-44 (Glioma)		4.03 μM
Compounds 23 and 24	HepG2 (Liver Cancer)	0.51 mM and 0.57 mM
PC12 (Pheochromocytoma)		0.309 mM and 0.298 mM
Compound 79b	A549 (Lung Cancer)	1.61 μg/mL (GI ₅₀)
Compound 88 (1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea)	HS 578T (Breast Cancer)	0.8 μM [6]

Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

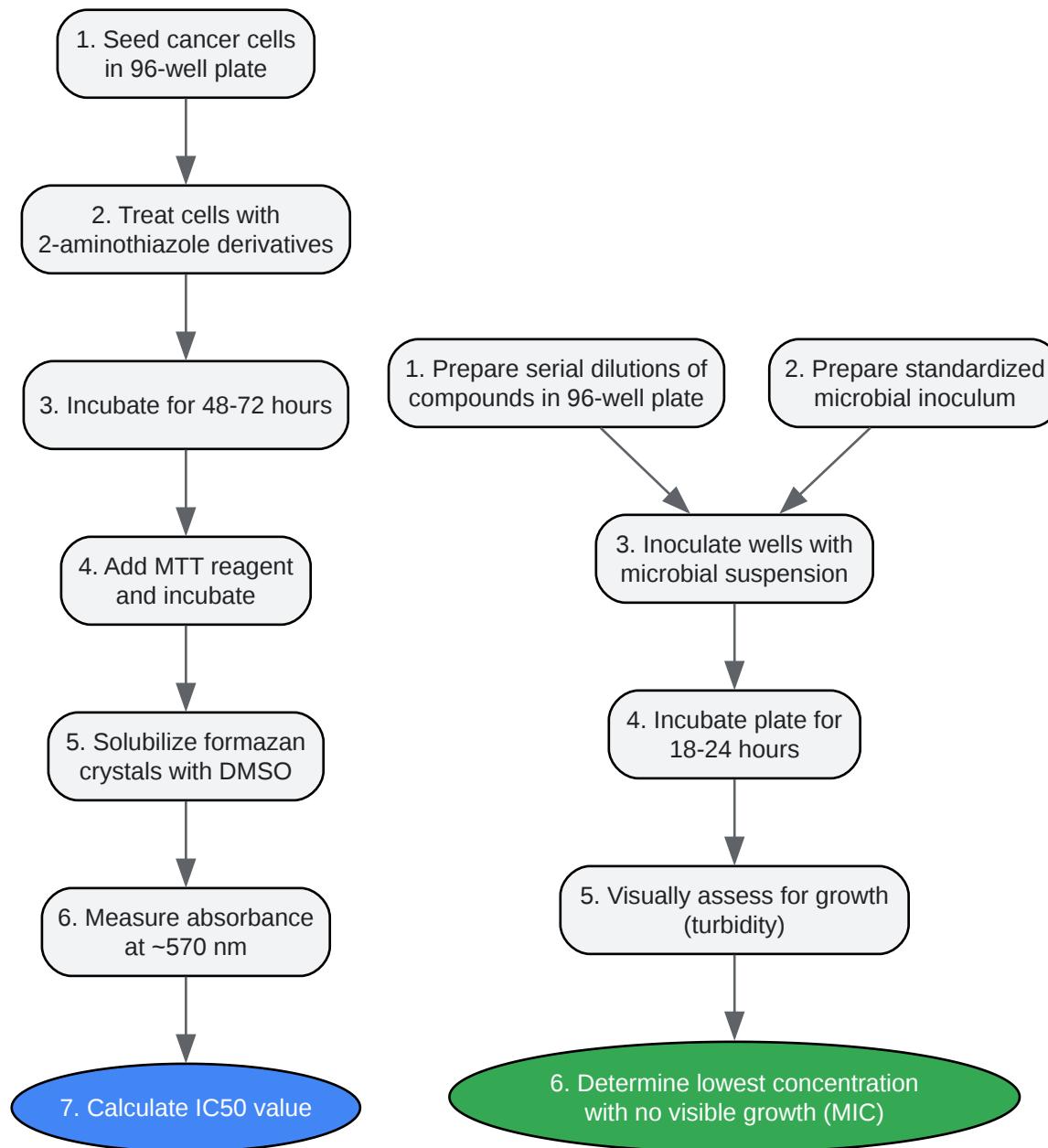
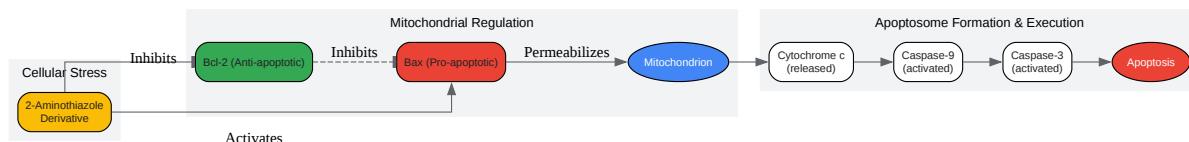
Table 2: In Vitro Antimicrobial Activity (MIC) of Selected 2-Aminothiazole Derivatives.[\[6\]](#)[\[7\]](#)

Compound/Derivative	Microorganism	MIC Value (µg/mL)
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl substituted)	S. aureus, S. epidermidis	4 - 16
Piperazinyl derivative 121d	S. aureus (MRSA)	4
E. coli	8	
Schiff Base 2a	S. aureus (MDR)	Good Activity
Schiff Base 2b	S. aureus (MDR)	Good Activity

Mechanism of Action: Anticancer Effects

A primary mechanism underlying the anticancer activity of 2-aminothiazole derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.[\[5\]](#) Many derivatives exert their effect by modulating the intrinsic apoptosis pathway, which is controlled by the Bcl-2 family of proteins.[\[5\]](#)[\[8\]](#)

Specifically, certain 2-aminothiazole derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[\[5\]](#) This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine proteases) that execute the apoptotic program.[\[5\]](#)[\[8\]](#)[\[9\]](#)



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References

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
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